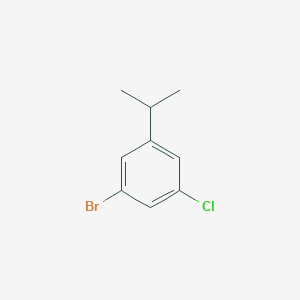

1-Bromo-3-chloro-5-(propan-2-yl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-3-chloro-5-(propan-2-yl)benzene is a chemical compound that belongs to the family of halogenated benzenes. It is commonly referred to as Bromochloroisopropylbenzene and is used in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in different fields of research.

科学的研究の応用

Synthesis and Characterization

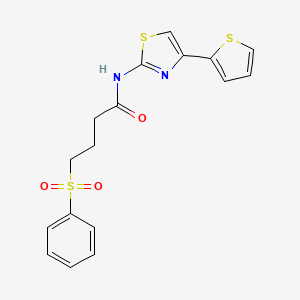

The compound 1-Bromo-3-chloro-5-(propan-2-yl)benzene has been utilized as an intermediate in the synthesis of various non-peptide small molecular antagonists. For instance, it has been involved in the preparation of novel CCR5 antagonist benzamide derivatives, characterized for their biological activities through methods such as 1H NMR, 13C NMR, and MS (H. Bi, 2015). This showcases its role in the development of compounds with potential therapeutic applications.

Crystal Structure Analysis

The crystal structures of derivatives of this compound have been examined to understand their supramolecular features, such as hydrogen bonding and π–π interactions. For example, studies on 1-bromo and 1-iodo derivatives have highlighted the importance of these interactions in determining the compounds' crystal packing and stability (Timo Stein et al., 2015).

Medicinal Chemistry

The chemical framework of this compound has been utilized in the synthesis of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, a novel non-peptide CCR5 antagonist. This compound demonstrates the role of such intermediates in the development of new drugs, with detailed characterization done through NMR, MS, and biological activity assessments (H. Bi, 2014).

Catalysis and Chemical Transformations

Research has also explored the catalytic applications of related compounds, particularly in transfer hydrogenation reactions. For instance, ionic liquid-based Ru(II)–phosphinite compounds, synthesized using similar bromo-chloro benzene derivatives, have shown efficiency in catalyzing the transfer hydrogenation of various ketones, with high conversions and excellent yield (M. Aydemir et al., 2014).

Antibacterial and Antimicrobial Studies

Furthermore, derivatives of this compound have been investigated for their antimicrobial properties. A study on (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, which could be synthesized from related intermediates, reported potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi, surpassing that of reference drugs in most cases (K. Liaras et al., 2011).

作用機序

Target of Action

Brominated and chlorinated benzene derivatives are often used in organic synthesis, particularly in cross-coupling reactions . They can act as electrophiles, reacting with nucleophiles in various biochemical contexts.

Mode of Action

The mode of action of 1-Bromo-3-chloro-5-(propan-2-yl)benzene likely involves its participation in electrophilic aromatic substitution reactions . In these reactions, the bromine or chlorine atom on the benzene ring can be replaced by a nucleophile. This compound can also participate in Suzuki-Miyaura cross-coupling reactions, a type of reaction that forms carbon-carbon bonds .

Biochemical Pathways

It’s worth noting that benzene derivatives can undergo various transformations, leading to the formation of a wide range of organic compounds . These transformations can impact multiple biochemical pathways, depending on the specific context and conditions.

Pharmacokinetics

The compound’s predicted boiling point is 2377±200 °C, and its predicted density is 1393±006 g/cm3 .

特性

IUPAC Name |

1-bromo-3-chloro-5-propan-2-ylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEVAAUCGASYQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2479350.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2479358.png)

![1-((2-chloro-4-fluorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![3-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2479370.png)